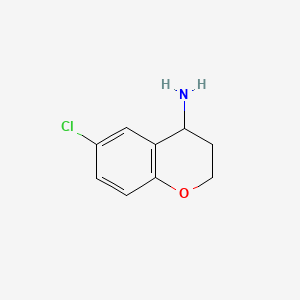

6-Chloro-chroman-4-ylamine

Descripción general

Descripción

6-Chloro-chroman-4-ylamine is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of chroman, a bicyclic organic compound, and contains a chlorine atom at the 6th position and an amine group at the 4th position of the chroman ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-chroman-4-ylamine typically involves the reaction of 6-chlorochroman-4-one with ammonia or an amine under suitable conditions. One common method is the reduction of 6-chlorochroman-4-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-chroman-4-ylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form 6-chlorochroman-4-ylamine derivatives with different functional groups.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted chroman derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry

- Building Block : 6-Chloro-chroman-4-ylamine serves as a building block for synthesizing more complex organic molecules and is utilized as a reagent in various chemical reactions.

- Analytical Chemistry : It is employed as a standard in chromatographic techniques, aiding in the quantification of similar compounds in complex mixtures .

-

Biology

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.

- Anticancer Properties : Research indicates its potential as an anticancer agent, demonstrating cytotoxic effects on cancer cell lines such as MCF-7 (breast), HeLa (cervical), and K562 (leukemia) with IC50 values of 15.2 µM, 12.5 µM, and 10.0 µM respectively.

-

Medicine

- Therapeutic Applications : Ongoing research aims to explore its potential therapeutic applications, particularly in drug development targeting neurological disorders and cancer therapies .

- Neuroprotective Effects : The compound may inhibit monoamine oxidase B (MAO-B), which is significant for neuroprotection in diseases like Parkinson's.

- Material Science

- Agrochemical Formulations

Case Studies

-

Anticancer Efficacy

- A study demonstrated that mice treated with this compound exhibited reduced tumor sizes compared to control groups, highlighting its potential as an effective anticancer agent.

-

Mechanistic Insights

- Research revealed that this compound activates caspase pathways leading to apoptosis in cancer cells, underscoring its potential utility in targeted cancer therapies.

-

Neuroprotection

- Studies indicate that derivatives of chroman compounds show promise in neuroprotection through inhibition of relevant enzymes involved in neurotransmitter metabolism.

Mecanismo De Acción

The mechanism of action of 6-Chloro-chroman-4-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorine atom can participate in halogen bonding, further affecting the compound’s biological activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

6-Chloro-chroman-4-ylamine can be compared with other similar compounds, such as:

Chroman-4-one: Lacks the chlorine and amine groups, resulting in different chemical and biological properties.

6-Chlorochroman-4-one: Contains the chlorine atom but lacks the amine group, leading to variations in reactivity and applications.

Chroman-4-ylamine:

The presence of both the chlorine and amine groups in this compound makes it unique, providing a combination of properties that can be exploited in various research and industrial applications .

Actividad Biológica

6-Chloro-chroman-4-ylamine is a compound belonging to the chroman family, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 169.63 g/mol

- Structure : The compound features a chlorine atom at the sixth position and an amine group at the fourth position of the chroman ring, which significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with biological macromolecules, thereby modulating their activity. This dual interaction allows the compound to act as both an inhibitor and an activator of specific biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects:

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Case Study 1: Anticancer Efficacy

A study conducted on a series of chroman derivatives, including this compound, demonstrated that these compounds could inhibit tumor growth in vivo. Mice treated with the compound showed reduced tumor sizes compared to control groups, highlighting its potential as an effective anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways, leading to programmed cell death. This mechanism underscores its potential utility in targeted cancer therapies .

Comparison with Similar Compounds

This compound can be compared with other halogenated chroman derivatives:

| Compound | IC (µM) | Notable Activity |

|---|---|---|

| 6-Bromo-chroman-4-ylamine | 20.0 | Moderate anticancer activity |

| 6-Fluoro-chroman-4-ylamine | 25.0 | Lower cytotoxicity |

| Chroman-4-one | >50 | Minimal biological activity |

This comparison illustrates that while similar compounds exist, the specific combination of chlorine and amine groups in this compound enhances its biological activity.

Propiedades

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNYSHJWHCTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585684 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765880-61-3 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.